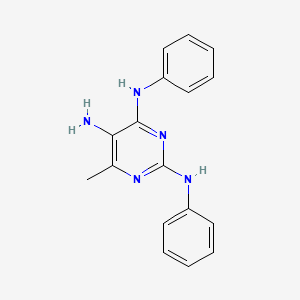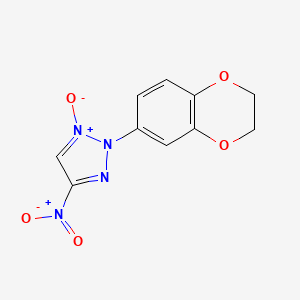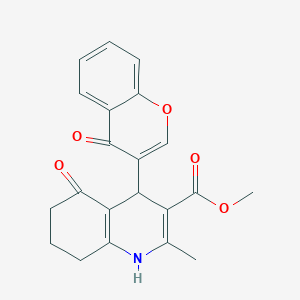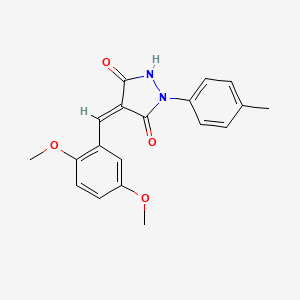![molecular formula C19H22N2O2S B5214078 N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating programmed cell death (apoptosis).
作用机制
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide is a selective inhibitor of Bcl-2, which is a protein that plays a critical role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer, and its overexpression can prevent cancer cells from undergoing apoptosis, allowing them to survive and proliferate. This compound binds to the hydrophobic groove of Bcl-2, preventing it from interacting with pro-apoptotic proteins, such as Bax and Bak, which are required for the initiation of apoptosis. By inhibiting Bcl-2, this compound can induce apoptosis in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. This compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
实验室实验的优点和局限性
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Bcl-2, making it an ideal tool for studying the role of Bcl-2 in cancer. This compound has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy, making it a valuable tool for studying drug resistance in cancer. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. This compound also has a short half-life in vivo, which can limit its efficacy in animal models.
未来方向
There are several future directions for N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors that can overcome the limitations of this compound. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Bcl-2 inhibitors, which can help to identify the patients who are most likely to benefit from these treatments. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of Bcl-2 inhibitors in combination with other treatments, such as chemotherapy and radiation therapy.
合成方法
The synthesis of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final deprotection step. The key intermediate is prepared by reacting 4-methylbenzoyl chloride with 2-thiophenecarboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The coupling reaction involves the reaction of the key intermediate with N-(tert-butoxycarbonyl)-isobutylamine and 2-bromoacetyl bromide. The final deprotection step involves the removal of the tert-butoxycarbonyl group using trifluoroacetic acid.
科学研究应用
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in treating various types of cancer. This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. This compound has been shown to be effective in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. This compound has also shown promise in treating solid tumors, such as non-small cell lung cancer (NSCLC), breast cancer, and melanoma.
属性
IUPAC Name |
4-methyl-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)12-20-19(23)17(11-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHNHLXUIEMKN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5214017.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)



![(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)

![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
![N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide](/img/structure/B5214093.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)
